molecular formula C20H30N2O3 B7632957 2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylethanone

2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylethanone

Katalognummer B7632957
Molekulargewicht: 346.5 g/mol
InChI-Schlüssel: PFLPWYSNWBSSHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylethanone, also known as UWA-101, is a novel compound that has been developed for medicinal purposes. It is a potent and selective inhibitor of the dopamine transporter (DAT), which plays a crucial role in the regulation of dopamine levels in the brain. UWA-101 has shown promising results in preclinical studies and has the potential to be used in the treatment of various neurological and psychiatric disorders.

Wirkmechanismus

2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylethanone acts as a selective inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, this compound increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling. This increased signaling has been associated with the therapeutic effects of this compound in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling. This increased signaling has been associated with the therapeutic effects of this compound in various neurological and psychiatric disorders. This compound has also been found to increase the levels of norepinephrine and serotonin in the brain, which may contribute to its therapeutic effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylethanone is its selectivity for the dopamine transporter. This selectivity reduces the risk of off-target effects and increases the safety of the compound. This compound has also shown good pharmacokinetic properties, including good brain penetration and a long half-life. However, one of the limitations of this compound is its relatively low potency compared to other DAT inhibitors. This may limit its effectiveness in certain applications.

Zukünftige Richtungen

There are several potential future directions for the research and development of 2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylethanone. One area of interest is the use of this compound in the treatment of cocaine addiction. Further studies are needed to determine the optimal dosing and treatment regimens for this compound in this application. Another potential future direction is the use of this compound in the treatment of depression. Preclinical studies have shown promising results, and further studies are needed to determine the efficacy and safety of this compound in humans. Finally, this compound may have potential applications in the treatment of other neurological and psychiatric disorders, such as ADHD and Parkinson's disease. Further studies are needed to explore these potential applications.

Synthesemethoden

The synthesis of 2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylethanone involves several steps, including the reaction of 2,4-dimethoxybenzyl chloride with piperidine, followed by the reaction of the resulting compound with pyrrolidine and then with ethyl chloroformate. The final product is obtained after purification through column chromatography. The synthesis of this compound has been optimized to improve the yield and purity of the compound.

Wissenschaftliche Forschungsanwendungen

2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylethanone has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to be effective in reducing cocaine self-administration in rats, indicating its potential use in the treatment of cocaine addiction. This compound has also been found to be effective in reducing the symptoms of attention deficit hyperactivity disorder (ADHD) in animal models. In addition, this compound has shown promise in the treatment of Parkinson's disease and depression.

Eigenschaften

IUPAC Name

2-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-24-18-6-5-17(19(14-18)25-2)15-21-11-7-16(8-12-21)13-20(23)22-9-3-4-10-22/h5-6,14,16H,3-4,7-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLPWYSNWBSSHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCC(CC2)CC(=O)N3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.